REACTION_CXSMILES
|
C(OC(=O)[N:7]([CH2:30][CH2:31][CH2:32][CH2:33][N:34]([CH2:38][CH2:39][CH3:40])[CH2:35][CH2:36][CH3:37])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][N:16]([CH2:24][C:25]2[NH:26][CH:27]=[CH:28][N:29]=2)[CH2:17][C:18]2[N:19]([CH3:23])[CH:20]=[CH:21][N:22]=2)=[CH:11][CH:10]=1)(C)(C)C.Cl.CO>CO>[NH:29]1[CH:28]=[CH:27][N:26]=[C:25]1[CH2:24][N:16]([CH2:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][NH:7][CH2:30][CH2:31][CH2:32][CH2:33][N:34]([CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH3:40])=[CH:10][CH:11]=1)[CH2:17][C:18]1[N:19]([CH3:23])[CH:20]=[CH:21][N:22]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CC1=CC=C(C=C1)CN(CC=1N(C=CN1)C)CC=1NC=CN1)CCCCN(CCC)CCC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)CN(CC=1N(C=CN1)C)CC1=CC=C(CNCCCCN(CCC)CCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |